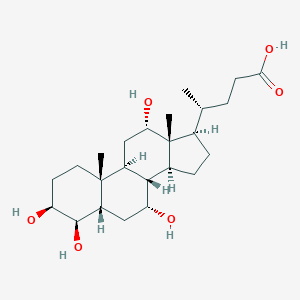![molecular formula C19H11Cl2N3O2 B238506 2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (referred to as 'compound X' in It is a synthetic molecule that was first synthesized in the early 2000s. Since then, it has been the subject of several studies investigating its properties and potential uses.
作用機序
The mechanism of action of compound X is not fully understood, but it is thought to involve modulation of the activity of the receptors mentioned above. It has been shown to have both agonist and antagonist activity at these receptors, depending on the concentration of the compound and the specific receptor subtype.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, reduce anxiety-like behavior, and reduce pain perception. It has also been shown to have neuroprotective effects in some studies.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is that it has a relatively high potency at the receptors it targets, which means that it can be used in lower concentrations than other compounds with similar activity. However, one limitation is that its effects can be variable depending on the specific receptor subtype and the concentration used.
将来の方向性
There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease or schizophrenia. Another potential direction is the development of more selective compounds that target specific receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on different physiological processes.
合成法
Compound X can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the synthesis of 2,4-dichlorobenzoyl chloride, which is then reacted with 2-amino-5-chloropyridine to form 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide. This compound is then reacted with 2-aminooxazole to form the final product, compound X.
科学的研究の応用
Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the α7 nicotinic acetylcholine receptor. These receptors are involved in several different physiological processes, including learning and memory, anxiety, and pain perception.
特性
分子式 |
C19H11Cl2N3O2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-12-5-8-14(15(21)10-12)18(25)23-13-6-3-11(4-7-13)19-24-17-16(26-19)2-1-9-22-17/h1-10H,(H,23,25) |
InChIキー |
WAELPERRVUXMKI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)